N-tert-Butyl-3-(2-oxobutyl)pyridine-2-carboxamide
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Overview
Description
N-tert-Butyl-3-(2-oxobutyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl group, an oxobutyl group, and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3-(2-oxobutyl)pyridine-2-carboxamide can be achieved through several methods. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method is efficient and yields high purity products.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-3-(2-oxobutyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-tert-Butyl-3-(2-oxobutyl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-tert-Butyl-3-(2-oxobutyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with mitochondrial respiratory chain enzymes .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonylamino Pyridine: This compound has similar structural features but differs in its functional groups.
N-tert-Butyl-2-methoxypyridin-3-amine: Another pyridine derivative with a methoxy group instead of an oxobutyl group.
Uniqueness
N-tert-Butyl-3-(2-oxobutyl)pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
922527-12-6 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-tert-butyl-3-(2-oxobutyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-5-11(17)9-10-7-6-8-15-12(10)13(18)16-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,18) |
InChI Key |
MYSXIIKUOQRKIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1=C(N=CC=C1)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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